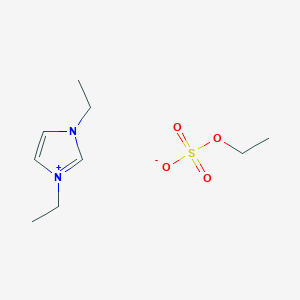

1,3-Diethylimidazolium ethylsulfate; 99%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Diethylimidazolium ethylsulfate is a chemical compound with the molecular formula C9H18N2O4S . It is also known by other names such as 1,3-Diethylimidazolium ethyl sulfate . The molecular weight of this compound is 250.32 g/mol .

Molecular Structure Analysis

The molecular structure of 1,3-Diethylimidazolium ethylsulfate has been analyzed in several studies . The compound has a 2D structure and its 3D conformer generation is disallowed since it is a mixture or salt . The compound has a formal charge of 0 and a complexity of 177 .

Chemical Reactions Analysis

The chemical reactions involving 1,3-Diethylimidazolium ethylsulfate have been studied . For instance, the densities of pure 1-ethyl-3-methylimidazolium ethylsulfate ionic liquid and its mixtures with ethanol have been measured .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-Diethylimidazolium ethylsulfate have been analyzed . The compound has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . Its Rotatable Bond Count is 3 . The Topological Polar Surface Area is 83.6 Ų .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that this compound is used as a sustainable and efficient hydraulic fluid .

Mode of Action

It’s known to be used as a hydraulic fluid, which implies it may interact with mechanical systems to transmit power

Biochemical Pathways

As a hydraulic fluid, its primary function is likely mechanical rather than biochemical .

Result of Action

The result of the action of 1,3-Diethylimidazolium Ethylsulfate is to enable the efficient transmission of power in hydraulic systems

Action Environment

The action of 1,3-Diethylimidazolium Ethylsulfate as a hydraulic fluid can be influenced by environmental factors such as temperature and pressure . Its stability and efficacy in different environmental conditions would be an important area of study for its use in various industrial applications.

Propriétés

IUPAC Name |

1,3-diethylimidazol-1-ium;ethyl sulfate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.C2H6O4S/c1-3-8-5-6-9(4-2)7-8;1-2-6-7(3,4)5/h5-7H,3-4H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQQXBJGXYUGSS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)CC.CCOS(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516474-04-7 |

Source

|

| Record name | 1H-Imidazolium, 1,3-diethyl-, ethyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516474-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)

![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)

![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)

![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)